![molecular formula C15H11N3 B12864650 2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)
2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile is a heterocyclic compound that features a pyrrolopyridine core with a phenyl group at the 3-position and an acetonitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of benzene reacts with a halogenated pyrrolopyridine.
Addition of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.
Substitution: The compound can participate in various substitution reactions, especially at the pyrrolopyridine core, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or alkylation using alkyl halides in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or aldehydes.
Substitution: Halogenated or alkylated pyrrolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)aceton
Eigenschaften
Molekularformel |
C15H11N3 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2-(3-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-7-6-11-8-13-14(10-18-15(13)17-9-11)12-4-2-1-3-5-12/h1-5,8-10H,6H2,(H,17,18) |
InChI-Schlüssel |
LTSUOVABNPZKTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



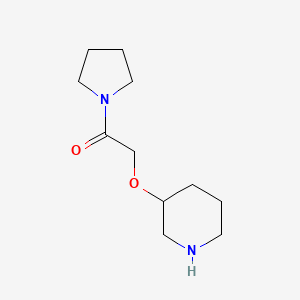
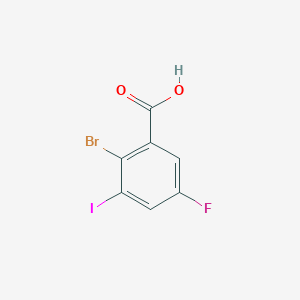

![Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12864585.png)
![Ethyl[2-(thiomorpholin-4-yl)pentyl]amine](/img/structure/B12864592.png)
![2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid](/img/structure/B12864599.png)

![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
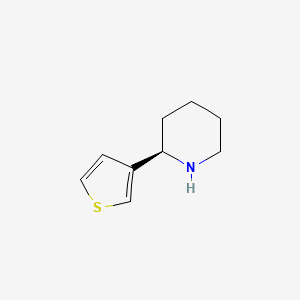
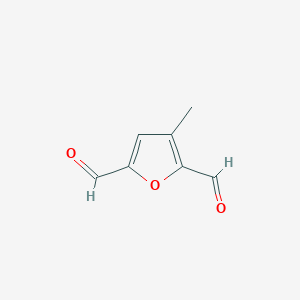
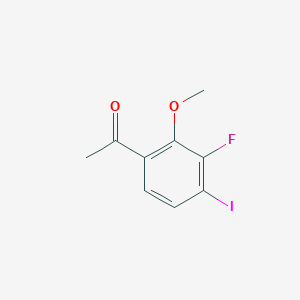
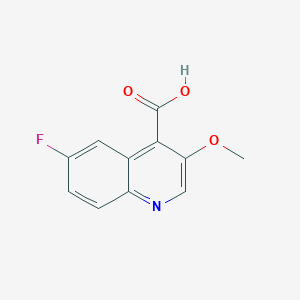
![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)
